molecular formula C20H27F2N5O4S B610017 Ebvaciclib CAS No. 2185857-97-8

Ebvaciclib

カタログ番号: B610017
CAS番号: 2185857-97-8
分子量: 471.5 g/mol
InChIキー: QIEKHLDZKRQLLN-FOIQADDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualization within Cyclin-Dependent Kinase (CDK) Inhibitor Research

Significance of Cyclin-Dependent Kinases in Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a crucial family of serine/threonine protein kinases that play a predominant role in regulating the eukaryotic cell cycle and its progression. wikipedia.orgnih.gov They are essential for ensuring the integrity and functionality of cellular machinery. wikipedia.org CDKs are activated by binding to regulatory subunits known as cyclins. wikipedia.orgkhanacademy.orgpraxilabs.com A lone CDK is typically inactive, and the binding of a cyclin partner is required to form a functional enzyme capable of modifying target proteins through phosphorylation. khanacademy.org This phosphorylation acts like a switch, increasing or decreasing the activity of the target protein. khanacademy.org

CDK levels generally remain relatively constant throughout the cell cycle, but their activity and target proteins change as the levels of various cyclins rise and fall. khanacademy.org There are four basic types of cyclins in humans: G1 cyclins, G1/S cyclins, S cyclins, and M cyclins, each associated with specific phases or transitions in the cell cycle. khanacademy.org In addition to cyclin binding, CDKs often require phosphorylation at specific sites for full activation and can also be negatively regulated by phosphorylation at other sites. khanacademy.orgpraxilabs.com Different cyclin-CDK complexes regulate distinct phases of the cell cycle, including G0/G1, S, G2, and M phases, with checkpoints in place to maintain genomic stability and ensure accurate DNA replication. wikipedia.org

Role of CDKs in Oncogenesis and Disease Progression

CDKs play diverse roles in regulating cellular functions beyond the cell cycle, including transcription, DNA repair, metabolism, and epigenetic regulation, in response to various extracellular and intracellular signals. wikipedia.org However, the dysregulation, overexpression, or mutations of CDKs are frequently associated with the onset and progression of numerous human diseases, particularly cancer. nih.govmdpi.comnumberanalytics.comoncotarget.com Unchecked cell division and tumor expansion are characteristics of cancer that result from the dysregulation of CDK activity. mdpi.com

CDKs contribute to tumorigenesis and cancer progression through several mechanisms. numberanalytics.com They drive cell cycle progression by phosphorylating and activating key targets like the retinoblastoma protein (Rb). numberanalytics.comaacrjournals.orggenesandcancer.com Dysregulation of CDKs can lead to uncontrolled cell proliferation, genetic instability, and resistance to apoptosis. numberanalytics.com Overexpression and/or hyperactivation of CDKs are common features across most cancer types, leading to a loss of checkpoint integrity. oncotarget.com For instance, the cyclin D/CDK4/CDK6/Rb pathway is frequently hyperactive in various malignancies. oncotarget.comgenesandcancer.com Transcriptional CDKs, such as CDK7, CDK8, and CDK9, which control RNA polymerase II activity and gene expression vital for cancer cell survival, have also shown oncogenic roles in various cancer types. mdpi.com

Overview of CDK Inhibitors as a Therapeutic Modality in Preclinical Studies

Given the crucial role of CDKs in cancer cell survival and progression, they have emerged as promising therapeutic targets in oncology. nih.govmdpi.comresearchgate.net Inhibitors of CDKs have been developed to halt or slow cancer cell growth by inducing cell cycle arrest and inhibiting cell proliferation. researchgate.netresearchgate.netmedkoo.com Preclinical studies have demonstrated that blocking CDKs strongly suppresses tumor growth through cell cycle arrest. researchgate.net

Early CDK inhibitors were often broad and nonselective, which contributed to limitations in their efficacy and significant toxicities in clinical trials. targetedonc.com Subsequent efforts focused on developing more selective agents to improve efficacy and reduce off-target effects. targetedonc.com Selective CDK4/6 inhibitors, such as palbociclib and ribociclib, have gained significant recognition and demonstrated encouraging outcomes in treating hormone receptor-positive breast cancer by selectively inhibiting CDK4/6 and inducing G1 cell cycle arrest. mdpi.comresearchgate.net However, resistance to CDK4/6 inhibitors can occur, often involving compensatory mechanisms such as the activation of the MYC and CDK2 pathways. researchgate.netmdpi.com This has driven interest in developing inhibitors that target CDK2, either alone or in combination with other CDKs. nih.gov Preclinical studies have also explored the potential of combining CDK inhibitors with other anti-cancer therapeutics, demonstrating potent synergistic effects in various cancer models. researchgate.net

Discovery and Developmental Trajectory of Ebvaciclib (PF-06873600)

Originator and Initial Research Focus

This compound, also known by its code name PF-06873600, was developed by Pfizer Inc. medkoo.comresearchgate.netmdpi.comlarvol.com The initial research focus appears to have been on developing a CDK inhibitor with potent pharmacological activity against CDK2, in addition to CDK4 and CDK6, to potentially address mechanisms of resistance observed with selective CDK4/6 inhibitors. researchgate.netmdpi.comlarvol.comlarvol.com Preclinical studies aimed to investigate its efficacy in various cancer models and its potential to enhance anti-tumor immune responses. researchgate.netmdpi.com Research also involved studying mechanisms of resistance to existing CDK4/6 inhibitors, identifying the cyclin E-CDK2 axis and Myc signaling as key pathways of resistance, which informed the development of PF-06873600 as a selective CDK2/4/6 inhibitor. larvol.com

Position of this compound as an Investigational Small Molecule Inhibitor

This compound (PF-06873600) is positioned as an investigational orally bioavailable small molecule inhibitor of cyclin-dependent kinases. medkoo.comaxonmedchem.com It is characterized as a potent and selective inhibitor of CDK2, CDK4, and CDK6. larvol.comaxonmedchem.com Preclinical data indicates that this compound demonstrates potent pharmacological activity and inhibits tumor growth in multiple cancer models by targeting these kinases. researchgate.netmdpi.com It has shown higher binding affinity for CDK2, CDK4, CDK5, and CDK6 compared to CDK1 and CDK9 in preclinical assessments. researchgate.net The compound's chemical name is 6-(Difluoromethyl)-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)-2-(1-(methylsulfonyl)piperidin-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, with a CAS number of [2185857-97-8] for the free base. medkoo.comaxonmedchem.com

Preclinical studies have investigated the effects of this compound on cell cycle duration in cancer cell lines. researchgate.net Research has also explored its potential utility in overcoming resistance to CDK4/6 inhibitors, particularly in models where resistance is driven by the activation of CDK2. larvol.comlarvol.com Data from preclinical models and early phase studies suggest that this compound, particularly in combination with other therapies like endocrine therapy, may exert promising anti-cancer activity and modulate cell cycle pharmacodynamic biomarkers. nih.govgencat.cat

Preclinical Inhibition Data for this compound (PF-06873600)

Target KinaseKi Value (nM)
CDK20.1
CDK41.2
CDK60.1

Data based on preclinical studies. axonmedchem.com

Research Rationale and Academic Objectives

The primary research rationale for investigating this compound stems from the critical role of cyclin-dependent kinases, particularly CDK2, CDK4, and CDK6, in driving uncontrolled cell proliferation in cancer nih.govmedchemexpress.com. Abnormal expression or activity of CDKs is a hallmark of many cancers mdpi.com. Existing CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib have shown clinical success, particularly in hormone receptor-positive (HR+) HER2-negative breast cancer nih.govnih.gov. However, resistance to these inhibitors eventually develops nih.gov.

Academic objectives driving the research on this compound include:

Overcoming Resistance: Investigating this compound's potential to overcome resistance mechanisms observed with selective CDK4/6 inhibitors, particularly those involving the activation of CDK2 mdpi.comnih.gov.

Broader Target Inhibition: Exploring the therapeutic potential of simultaneously inhibiting CDK2, CDK4, and CDK6, as opposed to selective CDK4/6 inhibition mdpi.commdpi.com.

Mechanism of Action Elucidation: Detailed investigation into how this compound interacts with its target kinases at a molecular level, including binding affinities and structural interactions medchemexpress.comufms.brresearchgate.net.

Preclinical Efficacy Assessment: Evaluating the anti-tumor activity of this compound in various in vitro and in vivo cancer models, including those resistant to existing therapies medchemexpress.commdpi.com.

Potential for Combination Therapies: Assessing the potential of combining this compound with other anti-cancer agents to enhance therapeutic outcomes smolecule.com.

Detailed research findings from preclinical studies highlight this compound's potent inhibition of its target kinases.

KinaseKi (nM)
CDK20.09
CDK40.13
CDK60.16

Data based on in vitro studies medchemexpress.com.

Preclinical studies have shown that this compound effectively limits the proliferation of various cancer cell lines, including ovarian cancer cells (OVCAR-3), and has demonstrated efficacy in various in vivo tumor models medchemexpress.comsmolecule.com. Research has also explored its anti-proliferative effects in breast cancer, non-small cell lung cancer, and colorectal cancer cell lines smolecule.com.

Furthermore, studies using molecular docking have investigated the interaction of this compound with protein targets like Human Protein Kinase (PDB ID: 1gII), suggesting a favorable binding affinity that aligns with its known anticancer properties targeting CDK kinases ufms.brresearchgate.net.

特性

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2185857-97-8
Record name Ebvaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBVACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Biochemical Mechanism of Action

Target Identification and Selectivity Profiling of Ebvaciclib

This compound functions by selectively targeting and binding to CDKs, thereby inhibiting their enzymatic activity. medkoo.comnih.govmedchemexpress.com This inhibition is intended to disrupt the aberrant cell cycle progression characteristic of cancer cells. medkoo.comnih.govmedchemexpress.com

Primary Targets: Cyclin-Dependent Kinases 2, 4, and 6

The primary targets of this compound have been identified as Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6). ontosight.aimedchemexpress.comaxonmedchem.com These kinases are crucial regulators of different phases of the cell cycle. CDK4 and CDK6 are primarily involved in the G1 phase, while CDK2 is essential for the G1/S and G2/M transitions. ontosight.ai By inhibiting these specific CDKs, this compound aims to induce cell cycle arrest, prevent tumor cell proliferation, and promote apoptosis (programmed cell death). medkoo.comnih.govmedchemexpress.com

Quantitative Binding Affinity Studies (Ki values for CDK2, CDK4, CDK6)

Quantitative studies have been conducted to determine the binding affinities of this compound for its primary targets, expressed as Ki values. Lower Ki values indicate higher binding affinity and thus greater inhibitory potency. Reported Ki values for this compound against CDK2, CDK4, and CDK6 demonstrate potent inhibition of these kinases. medchemexpress.comaxonmedchem.comprobechem.com

Target KinaseKi Value (nM)Source
CDK20.09 medchemexpress.comprobechem.comabmole.com
CDK40.13 or 1.2 medchemexpress.comprobechem.comabmole.comselleckchem.com
CDK60.16 or 0.1 medchemexpress.comprobechem.comabmole.comselleckchem.com

Note: Some sources report slightly different Ki values for CDK4 and CDK6. medchemexpress.comaxonmedchem.comprobechem.comselleckchem.com

Selectivity Spectrum Against Other Cyclin-Dependent Kinases (e.g., CDK1, CDK5, CDK9)

This compound exhibits a degree of selectivity for CDK2, CDK4, and CDK6 compared to other CDKs. Research indicates that this compound has a significantly higher binding affinity for CDK2, CDK4, CDK5, and CDK6 compared to CDK1 and CDK9, with reported affinities being approximately 40 times higher for the primary targets than for CDK1 and CDK9. researchgate.netmdpi.com This differential binding profile suggests a selective inhibitory effect on the kinases most critically involved in the G1-S phase transition of the cell cycle.

Molecular Basis of Kinase Selectivity

The molecular basis for this compound's selectivity towards CDK2, CDK4, and CDK6 involves specific interactions within the kinase domain. While detailed structural data specifically for this compound binding was not extensively available in the search results, the general principles of kinase inhibitor selectivity apply. Small molecule inhibitors achieve selectivity by exploiting subtle differences in the ATP-binding pocket or adjacent regions among different kinases. nih.gov Studies involving molecular docking with CDK2 (PDB ID: 1gII) using this compound (CID: 134247638) as a ligand have been conducted to explore potential binding interactions and provide insights into its inhibitory potential against CDK2. ufms.brresearchgate.net These studies suggest favorable binding interactions within the CDK2 active site. ufms.brresearchgate.net The precise structural features of this compound that confer its selectivity for CDK2, 4, and 6 over other CDKs like CDK1 and CDK9 are likely related to the specific chemical moieties of the compound and how they interact with the unique amino acid residues present in the binding pockets of the target kinases. Molecular dynamics simulations have been used to gain insights into the basis for selectivity against CDK9. larvol.comsmolecule.com

Mechanistic Elucidation of CDK Inhibition by this compound

The inhibition of CDKs by small molecules can occur through different mechanisms, primarily categorized as ATP-competitive or allosteric inhibition. nih.govnih.gov

Molecular Docking and Structural Interaction Analysis with CDK ATP-Binding Sites

Molecular docking studies provide insights into the potential binding interactions between this compound and its target kinases. This compound is designed to bind within the ATP-binding pocket of CDKs, thereby preventing the binding of ATP and the subsequent phosphorylation and activation of the protein patsnap.comufms.brplos.org.

One study utilizing molecular docking with a CDK4 mimic CDK2 protein (PDB ID: 1GII) showed that this compound binds within the ATP-binding pocket ufms.br. The docking analysis indicated a favorable binding affinity, with a reported binding affinity of -8.1 kcal/mol ufms.brresearchgate.net. This suggests a strong potential for this compound to inhibit the activity of this CDK mimic ufms.brresearchgate.net.

Analysis of the interactions in the best docking pose revealed key hydrogen bonds formed between this compound and specific amino acid residues within the active site ufms.br. These included hydrogen bonds with Lysine 33 (LYS33), where the ligand acted as an H-bond donor to nitrogen, and Aspartate 145 (ASP145), where the ligand acted as an H-bond acceptor to a hydroxyl group ufms.br. Additional hydrophobic interactions with residues such as Valine 64 (VAL64) and Leucine 83 (LEU83) were also found to contribute to the stabilization of this compound within the binding pocket ufms.br.

The design of this compound incorporates a methyl sulfonamide-capped piperidine instead of the piperazine-pyridine ring system found in some other inhibitors researchgate.netresearchgate.net. This structural feature is thought to allow the pyridopyrimidine scaffold to bind effectively to the slightly narrower pocket of CDK2 while still potently targeting CDK4/6 researchgate.netresearchgate.net. Hydrophobic interactions involving the cyclopentyl ring and hinge interactions of the pyridopyrimidine scaffold are reported to be similar across CDK4/6 and CDK2 complexes researchgate.netresearchgate.net.

Conformational Changes Induced by this compound Binding

While direct detailed information on conformational changes specifically induced by this compound binding is limited in the provided search results, the general mechanism of CDK inhibition by ATP-competitive inhibitors like this compound involves interactions within the ATP-binding site that can influence the kinase conformation.

CDK activation typically involves binding to a cyclin partner, which induces conformational changes, including the repositioning of the T-loop, to expose the catalytic site for substrate binding and phosphorylation sigmaaldrich.comwikipedia.org. Inhibitors binding to the ATP pocket can stabilize an inactive conformation or prevent the necessary conformational changes required for full catalytic activity.

Studies on other CDK inhibitors and CDK-cyclin complexes provide context. For instance, cyclin binding to CDK2 induces a conformational change in the T-loop, enabling activating phosphorylation sigmaaldrich.comwikipedia.org. The high degree of sequence homology among the catalytic domains of different CDKs suggests similar structural principles may apply sigmaaldrich.com. Inhibitors can exploit subtle variations in CDK binding pockets to achieve selectivity researchgate.netresearchgate.net.

Although specific details on this compound-induced conformational changes are not extensively described, its binding to the ATP site of CDK2, CDK4, and CDK6 is expected to interfere with the dynamic structural rearrangements necessary for their activation and function.

Downstream Signaling Pathway Modulation

The inhibition of CDK2, CDK4, and CDK6 by this compound leads to significant modulation of downstream signaling pathways, primarily those regulating cell cycle progression.

Impact on Retinoblastoma Protein (Rb) Phosphorylation Dynamics

A key downstream target of CDK4 and CDK6 is the retinoblastoma protein (Rb) ontosight.aimdpi.comsigmaaldrich.comnih.gov. In its hypophosphorylated state, Rb binds to and inactivates E2F transcription factors, thereby repressing the transcription of genes necessary for entry into the S phase of the cell cycle mdpi.comsigmaaldrich.comnih.gov.

CDK4/6, in complex with Cyclin D, phosphorylates Rb mdpi.comsigmaaldrich.comnih.gov. This phosphorylation leads to the dissociation of Rb from E2F, allowing E2F to activate the transcription of target genes that promote cell cycle progression from G1 to S phase mdpi.comsigmaaldrich.comnih.gov. This compound, by inhibiting CDK4 and CDK6, prevents the hyperphosphorylation of Rb ontosight.ai. This keeps Rb in its active, hypophosphorylated state, maintaining its binding to E2F and thus preventing the cell from entering the S phase ontosight.ai.

Studies have shown that CDK4/6 inhibition effectively inhibits Rb phosphorylation, leading to G1 phase cell cycle arrest patsnap.commdpi.comnih.gov. The combined inhibition of CDK2 and CDK4/6 by this compound has been shown to suppress the phosphorylation of both Rb and p130, another pocket protein involved in cell cycle regulation biorxiv.org.

Regulation of E2F Transcription Factor Activity

As a direct consequence of inhibiting Rb phosphorylation, this compound significantly impacts the activity of E2F transcription factors. When Rb is hypophosphorylated due to CDK4/6 inhibition, it remains bound to E2F proteins, effectively sequestering them and blocking their transcriptional activity mdpi.comsigmaaldrich.comnih.gov. This repression prevents the expression of genes required for DNA synthesis and S phase entry mdpi.comsigmaaldrich.comnih.gov.

The activation of E2F is crucial for triggering the transcription of genes essential for DNA synthesis mdpi.comsigmaaldrich.com. By preventing Rb phosphorylation, this compound maintains E2F in an inactive complex with Rb, thereby inhibiting the transcription of these cell cycle-promoting genes ontosight.aifrontiersin.org. Studies have shown that CDK4/6 inhibition can suppress the expression levels of downstream effector E2F biorxiv.org.

Effects on Key Cell Cycle Regulators (e.g., Cyclin D, Cyclin E)

The activity of CDK-cyclin complexes is tightly regulated, and inhibition of CDKs can indirectly influence the levels and activity of cyclins and other cell cycle regulators.

Cyclin D-CDK4/6 activity is initiated in the G1 phase and is crucial for the G1/S transition mdpi.comsigmaaldrich.com. Cyclin E-CDK2 plays a key role in the G1/S transition and the initiation of DNA replication in the S phase mdpi.comsigmaaldrich.comfrontiersin.org. This compound, by targeting CDK2, CDK4, and CDK6, directly impacts the function of these cyclin-dependent complexes.

While the primary effect of this compound is on the activity of the CDKs, the resulting cell cycle arrest can influence the levels of cyclins and other regulators. For example, the Rb-E2F pathway, modulated by this compound, directly regulates the transcription of Cyclin E mdpi.comsigmaaldrich.comwikipedia.orgnih.gov. Inhibition of this pathway would therefore be expected to reduce Cyclin E levels.

Data on the specific effects of this compound on Cyclin D and Cyclin E levels were not extensively detailed in the provided search results, but the general mechanism of CDK4/6 and CDK2 inhibition suggests a downstream impact on the expression and activity of these cyclins, contributing to cell cycle arrest.

Influence on Other Cellular Pathways Beyond Canonical Cell Cycle Control

While the primary focus of this compound is on cell cycle regulation, there is emerging evidence suggesting that CDK inhibitors, including this compound, may have effects on cellular pathways beyond canonical cell cycle control.

One study mentions that this compound has the potential to enhance the anti-tumor immune response researchgate.netmdpi.comnih.gov. This suggests an influence on immune-related pathways, although the specific mechanisms are not detailed in the provided snippets.

Furthermore, resistance mechanisms to CDK4/6 inhibitors can involve the activation of alternative pathways, such as the PI3K-AKT-mTOR pathway or FGFR signaling, which can influence cell cycle progression and tumor growth independently of or in parallel with the CDK4/6-Rb-E2F axis frontiersin.orgnih.gov. While this relates to resistance, it highlights the potential for cross-talk between CDK pathways and other cellular signaling networks.

Another study mentions that CDK inhibitors can influence pathways related to DNA damage response and potentially induce senescence biorxiv.orgfrontiersin.org. The interplay between CDK inhibition and these processes suggests a broader impact on cellular fate beyond simple cell cycle arrest.

However, detailed research findings specifically on this compound's influence on non-canonical cell cycle pathways are limited in the provided search results, indicating that this is an area that may require further investigation.

Cellular Biology and Preclinical Efficacy Studies

In Vitro Cellular Activity

Ebvaciclib demonstrates potent pharmacological activity by targeting CDK2, CDK4, and CDK6 mdpi.com. Inhibition of these kinases by this compound leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation in vitro medchemexpress.commedkoo.comnih.govmdpi.com. This compound has shown high binding affinity for CDK2, CDK4, CDK5, and CDK6, with significantly lower affinity for CDK1 and CDK9 mdpi.comresearchgate.net. Specifically, Ki values have been reported as 0.09 nM for CDK2, 0.13 nM for CDK4, and 0.16 nM for CDK6 medchemexpress.com.

Induction of Cell Cycle Arrest

The primary mechanism by which this compound exerts its effect is through the inhibition of CDKs, which are essential for the orderly progression of the cell cycle ontosight.aimedkoo.comnih.gov. By inhibiting CDK2, CDK4, and CDK6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor that governs cell cycle progression ontosight.ai. Unphosphorylated Rb remains active, binding to and inhibiting E2F transcription factors, which are necessary for the transcription of genes required for entry into the S phase ontosight.aimdpi.comnih.gov. This ultimately leads to cell cycle arrest ontosight.aimedchemexpress.commedkoo.comnih.gov.

Inhibition of CDK4 and CDK6, primarily by this compound, is crucial for arresting cells in the G1 phase of the cell cycle ontosight.aimdpi.comnih.gov. CDK4/6, in complex with Cyclin D, phosphorylates Rb in early G1 phase nih.govmedchemexpress.com. This initial phosphorylation partially releases E2F nih.gov. Subsequent hyperphosphorylation of Rb by CDK2/Cyclin E in late G1 fully inactivates Rb, allowing complete release of E2F and progression into the S phase mdpi.comnih.gov. By inhibiting CDK4/6 and CDK2, this compound maintains Rb in its hypophosphorylated, active state, thereby blocking the G1 to S phase transition and inducing G1 arrest ontosight.aimdpi.comnih.gov. Consistent with G1 phase arrest, studies on other CDK inhibitors have shown a reduction in CDK2 and CDK4 levels and an elevation in the expression of CDK inhibitor p27(kip) mdpi.com.

While CDK4 and CDK6 are primarily involved in the G1-S transition, CDK2 is crucial for both the G1/S and G2/M transitions ontosight.ai. CDK2 associates with Cyclin E in late G1 to facilitate the G1/S transition and with Cyclin A in the S and G2 phases mdpi.com. CDK1, in complex with Cyclin B, regulates the G2/M transition and mitosis nih.govmdpi.com. As a CDK2/4/6 inhibitor, this compound's mechanism of action includes inhibiting CDK2 activity ontosight.aimedchemexpress.com. This inhibition of CDK2, in addition to CDK4/6 inhibition, contributes to the blockage of the G1/S transition and may also impact the G2/M transition, although the primary arrest point induced by CDK4/6 inhibitors is G1 ontosight.ainih.gov.

G1 Phase Arrest Mechanisms

Anti-Proliferative Effects Across Diverse Cancer Cell Lines

This compound has demonstrated anti-proliferative activity in various cancer models mdpi.com. The inhibition of CDKs by this compound leads to the suppression of tumor cell proliferation medchemexpress.commedkoo.comnih.govmdpi.com. Preclinical evidence for related CDK inhibitors also supports the concept that inhibiting CDK activity effectively reduces the proliferation of diverse types of solid tumor cells mdpi.com.

This compound is also being investigated for its potential in treating non-small cell lung cancer (NSCLC) ontosight.ai. CDK inhibitors, including this compound, have been shown to arrest NSCLC cells in quiescence in preclinical studies researchgate.net. While extensive data tables specifically detailing this compound's anti-proliferative effects across a broad panel of NSCLC cell lines were not found, the compound's mechanism of inhibiting CDK2/4/6, which are involved in cell cycle progression, supports its potential anti-proliferative activity in NSCLC cells ontosight.airesearchgate.net. Research into drug combinations in NSCLC cell lines highlights the heterogeneity of response and the potential for targeted agents to impact proliferation nih.govnih.gov.

Here is a summary of some preclinical findings related to this compound and its targets:

Compound NameTarget(s)In Vitro ActivityKey FindingsSource
This compound (PF-06873600)CDK2, CDK4, CDK6Inhibits activity with low Ki values (CDK2: 0.09 nM, CDK4: 0.13 nM, CDK6: 0.16 nM). Inhibits proliferation of OVCAR-3 cells (EC50: 45 nM).Induces cell cycle arrest, apoptosis, and inhibits tumor cell proliferation. Potential antineoplastic activity. medchemexpress.com
This compound (PF-06873600)CDK2/4/6Potent pharmacological activity.Inhibits tumor growth in multiple cancer models. Potential to enhance anti-tumor immune response. Induces cell cycle arrest, apoptosis, and inhibits tumor cell proliferation. mdpi.comresearchgate.net

Here is a summary of cell cycle effects related to CDK4/6 inhibition, which is a primary mechanism of this compound:

Cell Cycle Phase AffectedMechanism of InhibitionKey Regulators InvolvedOutcomeSource
G1 PhaseInhibition of Rb phosphorylation by CDK4/6 and CDK2.CDK4, CDK6, Cyclin D, CDK2, Cyclin E, Rb, E2F, p27(kip)Cell cycle arrest in G1, prevention of G1/S transition. ontosight.aimdpi.commdpi.comnih.govbiorxiv.org
G1/S TransitionInhibition of CDK2 activity and sustained hypophosphorylation of Rb.CDK2, Cyclin E, Rb, E2FBlocked transition from G1 to S phase. ontosight.aimdpi.comnih.gov
G2/M TransitionInhibition of CDK2 activity (potential impact).CDK2, Cyclin A, CDK1, Cyclin BPotential impact on transition, though G1 arrest is primary effect of CDK4/6 inhibitors. ontosight.aimdpi.com
Colorectal Cancer Cell Line Efficacy

Studies have demonstrated that this compound exhibits anti-proliferative effects in various cancer cell lines, including colorectal cancer. smolecule.com While specific detailed data on this compound's efficacy in individual colorectal cancer cell lines like HCT116 and SW480 were mentioned as being presented, the direct results were not available in the provided search snippets. larvol.com However, research with other CDK4/6 inhibitors, such as abemaciclib, in colorectal cancer cell lines like Caco-2 and SNU-C4 has shown inhibition of cell cycle progression and proliferation. nih.govnih.gov These studies also suggest that resistance mechanisms involving CDK2-mediated Rb phosphorylation and AKT phosphorylation may exist, and combination therapies targeting PI3K p110α alongside CDK4/6 inhibition can demonstrate synergistic effects in colorectal cancer cell lines, particularly in those with PIK3CA mutations. nih.govnih.gov

Ovarian Cancer Cell Line Sensitivity

Preclinical studies have indicated that this compound effectively limits the proliferation of ovarian cancer cells, specifically mentioning efficacy in the OVCAR-3 cell line. smolecule.comolema.com Ovarian cancer cell lines exhibit varying sensitivities to different agents, including chemotherapy like carboplatin, with OVCAR3 cells generally being sensitive to carboplatin. researchgate.netmdpi.complos.org Research on other compounds in ovarian cancer cell lines, such as the investigation of 3-bromopyruvic acid and delphinidin in PEO1 and SKOV3 cells, highlights the diverse responses observed across different ovarian cancer models. mdpi.com The impact of cancer-associated fibroblasts (CAFs) on drug sensitivity in ovarian cancer cell lines like A2780 and W1 has also been studied, showing that CAFs can influence drug resistance. nih.gov Furthermore, studies exploring agents like Ivosidenib have shown they can enhance the sensitivity of ovarian cancer cells, including SKOV3, CAOV3, and OVCAR4, to cisplatin by reducing cancer cell stemness. oaepublish.com

Apoptosis Induction and Programmed Cell Death Pathways

Inhibition of CDKs by this compound leads to the induction of apoptosis, a form of programmed cell death. medchemexpress.comnih.govnih.govmedkoo.com This is a key mechanism by which CDK inhibitors exert their antineoplastic activity. medchemexpress.comnih.govnih.govmedkoo.com While the search results confirm that this compound induces apoptosis, detailed research findings specifically on the pathways modulated by this compound were not extensively provided. However, studies on other CDK inhibitors like abemaciclib have shown that continuous exposure can induce apoptosis in breast cancer cells. nih.gov The induction of apoptosis is a recognized outcome of disrupting cell cycle progression through CDK inhibition. medchemexpress.comnih.govnih.govmedkoo.com

Senescence Induction in Cellular Models

This compound's inhibition of CDKs can also lead to the induction of senescence in cancer cells. smolecule.comnih.gov Senescence is a state of stable cell cycle arrest. nih.govnih.gov Studies with other CDK4/6 inhibitors like abemaciclib and palbociclib have demonstrated their ability to induce senescence in various cell lines, including breast cancer and malignant pleural mesothelioma cells. nih.govnih.govnih.govbiorxiv.orgbiorxiv.org This senescence induction is often associated with the downregulation of Rb phosphorylation and subsequent cell cycle exit. mdpi.comnih.govnih.gov Research indicates that the induction of senescence by CDK4/6 inhibition can depend on a functional Rb protein and may involve factors like the destabilization of FOXM1. nih.gov Combined inhibition of CDK2 and CDK4/6, such as with this compound, has been shown to potently induce senescence phenotypes in certain cell models, including breast cancer cells with TP53 mutations. biorxiv.org

Modulation of Cellular Metabolism in Preclinical Models

Continuous exposure to CDK inhibitors like abemaciclib has been shown to alter cellular metabolism in breast cancer cell lines. nih.gov While specific details regarding how this compound modulates cellular metabolism were not provided in the search results, the link between CDK activity and cellular metabolism has been recognized. nih.gov Disrupting the cell cycle through CDK inhibition can impact the metabolic processes that support rapid cell proliferation. Studies exploring the metabolic landscapes of different cancer cell lines, such as the metabolomic analysis of ovarian cancer cell lines OVCAR-3 and SK-OV-3, highlight the distinct metabolic profiles that can exist and their potential link to drug sensitivity. researchgate.net

In Vivo Efficacy in Animal Models

Preclinical evaluation of this compound has included assessment of its efficacy in in vivo animal models, particularly murine xenograft models. smolecule.com These models are commonly used to evaluate the antitumor activity of potential therapeutic agents in a living system.

Tumor Growth Inhibition in Murine Xenograft Models

This compound has demonstrated efficacy in various in vivo tumor models, including showing anti-proliferative effects. smolecule.com Specifically, this compound has been shown to inhibit tumor growth in multiple cancer models by targeting CDK2/4/6. mdpi.comresearchgate.net Studies on other CDK inhibitors in murine xenograft models, such as abemaciclib in ER+ breast cancer xenografts and in SNU-C4 colorectal cancer xenografts (in combination with BYL719), have demonstrated tumor growth inhibition and even regression. nih.govnih.gov Another study highlighted that a different compound demonstrated significant tumor growth inhibition in an ovarian cancer cell line (OVCAR3) tumor xenograft model, showing a 90% growth inhibition effect. researchgate.net While direct quantitative data for this compound's tumor growth inhibition in specific xenograft models was not consistently available across the provided snippets, its activity as a CDK2/4/6 inhibitor supports its potential to inhibit tumor growth in vivo, consistent with the observed effects of other inhibitors in this class. medchemexpress.comnih.govnih.govmedkoo.combocsci.commdpi.comresearchgate.net

Monotherapy Efficacy in Established Tumor Models

Preclinical studies have investigated this compound's efficacy as a single agent in various tumor models. Research indicates that this compound demonstrates potent pharmacological activity and inhibits tumor growth in multiple cancer models by targeting CDK2/4/6. researchgate.netlarvol.com Specifically, studies have shown that this compound effectively limits the proliferation of ovarian cancer cells (OVCAR-3) and has demonstrated efficacy in various in vivo tumor models. smolecule.com Data from a phase 1/2a study, while primarily evaluating safety and pharmacokinetics, also provided preliminary antitumor activity data for this compound as a single agent in heavily pretreated patients with certain advanced cancers, including hormone receptor-positive (HR+), HER2-negative metastatic breast cancer, triple-negative breast cancer (TNBC), and platinum-resistant ovarian cancer. larvol.comresearchgate.net

Combinatorial Preclinical Strategies with Other Investigational Agents

Given the complex nature of cancer and the potential for resistance mechanisms to single-agent therapies, preclinical studies have also explored the potential of combining this compound with other anti-cancer agents to enhance treatment outcomes. smolecule.com

Synergistic Effects with Endocrine Therapies in Animal Models

Overactivation of the cyclin D1-CDK4/6 pathway is commonly observed in estrogen receptor-positive (ER-positive) breast cancer, playing a key role in promoting oncogenesis. clinmedjournals.org As the cyclin D1-CDK4/6-Rb complex acts as an estradiol effector, the actions of estradiol and G1-S phase transition are closely linked. clinmedjournals.org CDK4/6 inhibitors are known to work synergistically with anti-estrogen therapies such as aromatase inhibitors and fulvestrant in ER+ breast cancer models. frontiersin.org Preclinical data supports the combination of this compound with endocrine therapies. Studies have shown that this compound can synergize with other drugs, such as fulvestrant, in hormone receptor-positive breast cancer models, leading to enhanced tumor cell death. smolecule.com The compound's ability to inhibit cyclin-dependent kinases makes it suitable for use in combination therapies alongside established endocrine treatments like letrozole or fulvestrant. smolecule.comlarvol.com In preclinical models, resistance to endocrine therapy plus a CDK4/6 inhibitor can potentially be overcome by concomitant inhibition of CDK2, suggesting that simultaneous inhibition of CDK2/4/6, as provided by this compound, may offer a new therapeutic strategy to prolong clinical benefit. researchgate.netnih.gov

Combination with Chemotherapeutic Agents

Research has also explored combining CDK4/6 inhibitors, such as abemaciclib, with chemotherapeutic agents like gemcitabine, showing increased in vivo tumor activity in preclinical models. clinmedjournals.org While specific detailed preclinical data on this compound in combination with chemotherapeutic agents was not extensively available in the search results, the rationale for such combinations often stems from the ability of chemotherapy to induce cell cycle arrest and inhibit DNA repair, which could potentially be complemented by the cell cycle regulatory effects of CDK inhibitors. biochempeg.com Preclinical studies investigating the molecular mechanisms by which chemotherapeutic agents can modulate the immune system also provide a rationale for combining them with other therapies to achieve synergistic activity. frontiersin.org

Preclinical Pharmacodynamic Biomarker Assessment in Vivo

Pharmacodynamic biomarkers are crucial for understanding how a drug affects its target and the downstream biological processes. Preclinical studies with CDK inhibitors, including this compound, have aimed to identify such biomarkers in vivo. Modulation of pharmacodynamic biomarkers such as phospho-retinoblastoma protein (pRb) and Ki67 has been assessed following treatment with PF-06873600 (this compound) in tumor models. pfizer.com These biomarkers are indicative of CDK activity and cellular proliferation, respectively. Studies using 18F-FLT PET, a non-invasive pharmacodynamic biomarker of tumor cell proliferation, have detected differential responses to various CDK inhibitors, including PF-06873600, in preclinical models like OVCAR-3, highlighting its utility in evaluating resistance and identifying responding tumors. larvol.com Preclinical data from studies with other CDK inhibitors have also demonstrated the translation of preclinical biomarkers to candidate pharmacodynamic biomarkers in clinical trials, suggesting the potential for similar findings with this compound. nih.gov

Enhancement of Anti-Tumor Immune Response in Preclinical Models

Emerging research suggests that CDK4/6 inhibitors may also influence the tumor immune microenvironment. This compound has the potential to enhance the anti-tumor immune response. researchgate.net Preclinical data with other CDK4/6 inhibitors, such as abemaciclib, have shown that they can induce a T cell inflamed tumor microenvironment and enhance the efficacy of immune checkpoint blockade in murine syngeneic tumor models. nih.gov This is associated with an increased T cell inflammatory signature in tumors. nih.gov Combination with anti-PD-L1 therapy led to complete tumor regressions and immunological memory in these models, accompanied by enhanced antigen presentation and a T cell inflamed phenotype. nih.gov While direct detailed data specifically on this compound's impact on the immune response in preclinical models was limited in the search results, the general class effect of CDK4/6 inhibition on the immune microenvironment provides a strong rationale for further investigation of this compound in this context. CDK4/6 inhibitors can enhance the immune response to tumor cells at multiple levels, providing a rationale for exploring synergistic effects with immunotherapy. nih.gov Through complex mechanisms, CDK4/6 inhibitors can hinder regulatory T-cell proliferation and elicit tumor antigen presentation by upregulating MHC class I. nih.gov Preclinical studies are actively exploring combinations of various therapies, including chemotherapy and targeted agents, with immunotherapy to enhance anti-tumor immune responses. frontiersin.orgmdpi.comuk-erlangen.de

Here is a summary of some preclinical findings in a table format:

Study TypeModel SystemKey FindingCitation
Monotherapy EfficacyOVCAR-3 cells (in vitro and in vivo)Effectively limits proliferation; demonstrated efficacy in in vivo models. smolecule.com
Monotherapy EfficacyMultiple cancer models (in vivo)Inhibits tumor growth by targeting CDK2/4/6. researchgate.netlarvol.com
Combination with Endocrine TherapyHR+ breast cancer modelsSynergizes with fulvestrant, leading to enhanced tumor cell death. smolecule.com
Combination with Endocrine TherapyPreclinical modelsConcomitant CDK2 inhibition may overcome resistance to ET + CDK4/6i. researchgate.netnih.gov
Pharmacodynamic BiomarkerTumor models (in vivo)Modulation of pRb and Ki67 observed. pfizer.com
Pharmacodynamic BiomarkerOVCAR-3 model18F-FLT PET differentiates response to CDK inhibitors. larvol.com
Immune Response EnhancementPreclinical models (CDK4/6 inhibitors)Induces T cell inflamed tumor microenvironment; enhances immunotherapy. nih.gov

Note: The table above is a static representation. In an interactive format, users might be able to filter or sort the data.

Resistance Mechanisms and Overcoming Therapeutic Challenges in Preclinical Settings

Identification of Preclinical Resistance Pathways to CDK Inhibition

Preclinical research has identified several key pathways that contribute to both intrinsic and acquired resistance to CDK4/6 inhibitors. These mechanisms often involve reactivating the cell cycle machinery or activating bypass signaling pathways amegroups.orgfrontiersin.org.

Role of MYC Activation in Resistance Mechanisms in In Vitro and In Vivo Studies

Activation of the MYC oncogene has been shown to play a significant role in resistance to CDK4/6 inhibition in preclinical models frontiersin.orguniroma2.itascopubs.org. MYC is a transcription factor that regulates numerous genes involved in cell proliferation gencat.catmdpi.com. CDK2, CDK4, and CDK6 can activate MYC frontiersin.orgascopubs.org. Upregulation of MYC has been observed in CDK4/6 inhibitor-resistant cell lines and patient-derived xenograft (PDX) models gencat.cattandfonline.com. Studies have indicated that elevated MYC can drive resistance by activating downstream signaling pathways elgenelim.comfrontiersin.org. Preclinical investigations have demonstrated that MYC activation can elicit resistance to CDK4/6 inhibitors, and this resistance can converge on CDK2 activation bohrium.comuniroma2.it.

Table 1: Preclinical Studies Highlighting MYC Involvement in CDK4/6 Inhibitor Resistance

StudyModel SystemKey Finding Related to MYC
Pandey et al., 2020 elgenelim.comfrontiersin.orggencat.catPreclinical models (cell lines)Upregulation of c-Myc observed in palbociclib-resistant cell lines. Overexpression of c-Myc in sensitive lines leads to resistance.
Freeman-Cook et al., 2021 bohrium.comfrontiersin.orguniroma2.itgencat.catPreclinical models (in vitro and in vivo) and clinical samplesMYC activation elicits CDK4/6 inhibitor resistance converging on CDK2 activation.
Mo et al., 2022 elgenelim.comPreclinical models and clinical samplesElevated S6K1 drives palbociclib resistance via activation of c-Myc signaling pathways.

Compensatory Role of CDK2 Activation in Resistance

Compensatory activation of CDK2 is a prominent mechanism of resistance to selective CDK4/6 inhibitors elgenelim.comfrontiersin.orgaacrjournals.org. While CDK4/6 inhibitors primarily target the G1-S phase transition by inhibiting the phosphorylation of the retinoblastoma protein (pRb), increased CDK2 activity can bypass this block nih.govgencat.cat. This can occur through various mechanisms, including amplification or overexpression of Cyclin E (a binding partner of CDK2) or through alternative signaling pathways that activate CDK2 independently of CDK4/6 elgenelim.comfrontiersin.orggencat.cat. Preclinical models resistant to CDK4/6 inhibitors often exhibit increased CDK2 activity bohrium.comuniroma2.it. Studies have shown that inhibiting CDK2 can restore sensitivity to CDK4/6 inhibitors in resistant cell lines aacrjournals.org. Ebvaciclib, by targeting CDK2 in addition to CDK4 and CDK6, is designed to counteract this compensatory mechanism larvol.comresearchgate.netbohrium.com.

Table 2: Preclinical Evidence for CDK2 Activation in CDK4/6 Inhibitor Resistance

StudyModel SystemKey Finding Related to CDK2
Herrera-Abreu et al., 2016 elgenelim.comgencat.catPreclinical modelsUpregulation of the PI3K/AKT/mTOR pathway triggers non-canonical CDK2 activity, leading to resistance.
Tadesse et al., 2020 elgenelim.comfrontiersin.orgPreclinical studiesTargeting CDK2 concurrently with or following CDK4/6 inhibition is a potential therapeutic approach.
Al-Qasem et al., 2022 elgenelim.comfrontiersin.orgPreclinical modelsIncreased efficacy observed with a non-selective CDK2 inhibitor combined with palbociclib and letrozole in preclinical models.
Pandey et al., 2020 gencat.catPreclinical models (cell lines)siRNA-mediated CDK2 knockdown restores sensitivity to palbociclib in resistant cell lines.
Zhang et al., 2019 gencat.catPreclinical modelsc-MET/FAK signaling enables CDK4/6-independent CDK2 activation.

Strategies to Counteract Resistance in Preclinical Models

Preclinical research is actively exploring strategies to overcome resistance to CDK inhibition, including the development of novel inhibitors with altered selectivity and the use of combinatorial approaches mdpi.commdpi.com.

Development of Novel CDK2/4/6 Inhibitors with Altered Selectivity

The emergence of resistance to selective CDK4/6 inhibitors has driven the development of next-generation CDK inhibitors with broader specificity, such as CDK2/4/6 inhibitors aacrjournals.orgmdanderson.org. This compound is an example of such a compound, designed to inhibit CDK2, CDK4, and CDK6 simultaneously nih.govnih.govmdpi.com. Preclinical data on this compound (PF-06873600) has shown potent inhibition of CDK2, CDK4, and CDK6 activity and efficacy in various in vivo tumor models, particularly in models with elevated MYC activity larvol.combohrium.comuniroma2.it. Studies comparing this compound to selective CDK4/6 inhibitors in resistant models have demonstrated its ability to overcome resistance larvol.comresearchgate.netaacrjournals.org. For instance, a novel CDK2/4/6 inhibitor, SCR-8079, showed potent inhibitory activities in both CDK4/6 sensitive and resistant cell lines, including a palbociclib-resistant MCF-7 line aacrjournals.org. Similarly, preclinical data for TY-0540, another CDK2/4/6 inhibitor, demonstrated its ability to attenuate acquired resistance against CDK4/6 inhibition in breast cancer models researchgate.netaacrjournals.org.

Table 3: Preclinical Activity of Novel CDK2/4/6 Inhibitors Against Resistant Models

CompoundTarget SpecificityPreclinical Model (Resistance to Selective CDK4/6i)Key Finding
This compound (PF-06873600) larvol.comresearchgate.netbohrium.comCDK2/4/6Various in vivo tumor models, including those with elevated MYC activity and palbociclib resistance models larvol.combohrium.comuniroma2.itExhibits robust anti-tumor activity and overcomes resistance to CDK4/6 inhibition. larvol.combohrium.comuniroma2.it
SCR-8079 aacrjournals.orgCDK2/4/6CDK4/6 sensitive and resistant cell lines (including palbociclib-resistant MCF-7)Potently inhibits growth in both sensitive and resistant lines. aacrjournals.org
TY-0540 researchgate.netaacrjournals.orgCDK2/4/6Palbociclib-resistant breast cancer models (e.g., T47D-R, HCC1428-R, Palbociclib-R-MCF7)Potently inhibits proliferation and tumor growth in resistant models. researchgate.netaacrjournals.org

Combinatorial Approaches to Bypass Resistance Mechanisms

Combining CDK inhibitors with other therapeutic agents is another strategy being explored in preclinical settings to overcome resistance mdpi.commdpi.com. Preclinical studies have investigated combinations of CDK4/6 inhibitors with various agents, including PI3K/AKT/mTOR pathway inhibitors, HER2-targeted therapies, immune checkpoint inhibitors, and even chemotherapy elgenelim.commdpi.commdpi.comfrontiersin.org. The rationale is to simultaneously target multiple pathways that contribute to resistance or to enhance anti-tumor immunity elgenelim.commdpi.com. For example, combining CDK4/6 inhibitors with PI3K/AKT/mTOR inhibitors has shown synergistic effects in preclinical models of breast cancer, overcoming resistance mediated by PI3K pathway activation mdpi.comfrontiersin.org. Preclinical evidence also supports combining CDK4/6 inhibitors with immune checkpoint blockade to increase anti-tumor efficacy elgenelim.com. While this compound is being investigated as a monotherapy and in combination with endocrine therapy in clinical trials nih.gov, preclinical studies could explore its combination with other targeted agents to address specific resistance mechanisms.

Table 4: Examples of Preclinical Combinatorial Strategies to Overcome CDK4/6 Inhibitor Resistance

Combination StrategyRationalePreclinical Evidence
CDK4/6 inhibitors + PI3K/AKT/mTOR inhibitors mdpi.comfrontiersin.orgTarget hyperactivated PI3K/AKT/mTOR pathway involved in resistance.Synergistic effects observed in breast cancer cell lines and PDX models, overcoming resistance mediated by PI3K pathway activation. mdpi.comfrontiersin.org
CDK4/6 inhibitors + Immune checkpoint blockade elgenelim.comEnhance anti-tumor immunity.Increased anti-tumor efficacy shown in preclinical models. elgenelim.com
CDK4/6 inhibitors + HER2-targeted therapies mdpi.comOvercome resistance in HER2-positive models.Synergistic effects observed in preclinical models. mdpi.com
CDK4/6 inhibitors + Chemotherapy (e.g., Eribulin) mdpi.comTarget escaped cells that bypass G1/S arrest.Sequential abemaciclib following eribulin synergistically suppressed resistant cells by inhibiting the G2/M phase. mdpi.com

Biomarkers of Response and Resistance in Preclinical Research

Identifying biomarkers that predict response or resistance to CDK inhibitors is crucial for patient stratification and for guiding therapeutic decisions nih.govamegroups.orgnih.gov. Preclinical research plays a vital role in discovering and validating potential biomarkers crownbio.com. Various molecular alterations have been investigated as potential biomarkers of resistance to CDK4/6 inhibitors in preclinical settings. These include alterations in cell cycle regulators like Rb1, Cyclin E, CDK2, CDK6, and p16, as well as alterations in signaling pathways such as PI3K/AKT/mTOR, FGFR, and MYC amegroups.orgfrontiersin.orgmdpi.comscilit.com.

Loss of functional Rb protein is a key mechanism of resistance, as it is the primary target of CDK4/6 inhibitors nih.govmdpi.com. Preclinical studies have shown that loss of Rb function is associated with resistance to CDK4/6 inhibitors nih.govamegroups.org. Upregulation of Cyclin E and CDK2 activity has also been identified as a preclinical biomarker of resistance gencat.catscilit.com. MYC activation, as discussed earlier, is another significant preclinical marker associated with resistance frontiersin.orguniroma2.itgencat.cat. Other potential preclinical biomarkers include amplification of CDK4 or CDK6, loss of FAT1, elevated S6K1, and alterations in FGFR signaling elgenelim.comamegroups.orgscilit.com. Preclinical studies using models like PDX and resistant cell lines are instrumental in uncovering these molecular events and evaluating their potential as predictive biomarkers crownbio.com.

Table 5: Potential Preclinical Biomarkers of CDK4/6 Inhibitor Resistance

BiomarkerMechanism of ResistancePreclinical Evidence
Loss of Rb function nih.govmdpi.comPrimary target of CDK4/6 inhibitors is non-functional.Associated with resistance in preclinical studies. nih.govamegroups.org
Upregulation of Cyclin E / CDK2 activity gencat.catscilit.comBypasses G1-S block.Observed in resistant cell lines; inhibiting CDK2 restores sensitivity. gencat.cataacrjournals.orgscilit.com
MYC activation frontiersin.orguniroma2.itgencat.catDrives cell proliferation, converges on CDK2.Upregulated in resistant models; associated with reduced sensitivity. frontiersin.orguniroma2.itgencat.cat
CDK6 amplification/overexpression nih.govamegroups.orgIncreased CDK6 activity.Reported to promote resistance in some preclinical models. nih.govamegroups.org
Loss of FAT1 amegroups.orgActivates Hippo pathway, leading to increased CDK6 expression.Associated with resistance in preclinical models. amegroups.org
Elevated S6K1 elgenelim.comActivates c-Myc signaling.Drives palbociclib resistance in preclinical models. elgenelim.com
Alterations in PI3K/AKT/mTOR pathway frontiersin.orgscilit.comCan trigger non-canonical CDK2 activity or provide bypass signaling.Implicated in resistance; combination with inhibitors of this pathway can overcome resistance. frontiersin.orgscilit.com
Alterations in FGFR signaling amegroups.orgCan lead to upregulation of CDK6 and cyclin D.Contributes to palbociclib resistance in preclinical models. amegroups.org

Preclinical research with compounds like this compound, which target multiple CDKs, can further contribute to understanding the complex interplay of these biomarkers and their relevance in predicting response to broader spectrum CDK inhibition.

Investigating Molecular Markers Predictive of Efficacy

Identifying molecular markers that can predict the efficacy of this compound in preclinical models is crucial for patient stratification and rational development of combination strategies. Based on the known mechanisms of action of CDK4/6 inhibitors, the status of the Rb pathway is a primary candidate for a predictive biomarker amegroups.orgnih.gov. Preclinical evidence consistently suggests that functional Rb is required for sensitivity to CDK4/6 inhibitors amegroups.orgnih.gov.

Beyond Rb status, preclinical research has explored other potential predictive markers for CDK4/6 inhibitors, which could be relevant for this compound. High levels of cyclin E1 expression or CCNE1 amplification have been associated with reduced sensitivity or resistance to CDK4/6 inhibitors in preclinical studies mdpi.comnih.gov. Therefore, assessing cyclin E1 levels could potentially predict a diminished response to this compound.

Other markers investigated in the preclinical setting include CDK4 and CDK6 amplification or expression levels, although preclinical findings on their predictive value have not always been consistent with clinical observations for other CDK4/6 inhibitors amegroups.org. Loss of FAT1 has also been suggested as a potential biomarker of resistance to CDK4/6 inhibitors in preclinical models amegroups.org.

Preclinical studies utilizing techniques such as CRISPR/Cas9 screens and single-cell RNA sequencing are valuable tools for systematically identifying genetic and molecular markers associated with drug response and resistance mdpi.comcrownbio.com. These approaches can help uncover novel predictive biomarkers for this compound by identifying genes or pathways whose alteration influences sensitivity or resistance.

Monitoring Resistance Development through Preclinical Biomarkers

Monitoring the emergence of resistance in preclinical models provides insights into the dynamic nature of drug response and can help identify biomarkers that indicate evolving resistance. Preclinical studies often involve establishing acquired resistance in cell lines or xenograft models through prolonged exposure to the inhibitor mdpi.com. By comparing the molecular profiles of sensitive and resistant models, researchers can identify changes associated with resistance development.

Biomarkers monitored in preclinical settings to detect evolving resistance to CDK4/6 inhibitors include changes in the phosphorylation status of Rb, alterations in the expression or activity of cyclins and CDKs (particularly cyclin E1 and CDK2), and activation of bypass pathways mdpi.comamegroups.orgnih.gov. Increases in thymidine kinase 1 (TK1) activity have also been explored as a pharmacodynamic marker reflecting tumor cell proliferation and potential resistance to CDK4/6 inhibitors mdpi.com.

Liquid biopsy techniques, such as analyzing circulating tumor DNA (ctDNA) or circulating tumor cells (CTCs), are increasingly being utilized in preclinical studies to monitor the emergence of resistance mechanisms non-invasively nih.govmdpi.comeuropa.eu. For instance, preclinical data and analysis of clinical samples have shown that new genetic alterations, such as in c-Myc, can be detected in ctDNA upon progression on CDK4/6 inhibitors nih.gov.

Furthermore, imaging biomarkers are being investigated in preclinical models to monitor response and resistance. For example, 18F-FLT PET, a non-invasive pharmacodynamic biomarker of tumor cell proliferation, has shown potential in differentiating resistance to palbociclib from sensitivity to PF-06873600 (this compound) in an ovarian cancer model, suggesting its utility for monitoring purposes larvol.com.

Preclinical models allow for detailed temporal analysis of molecular changes occurring during the development of resistance, facilitating the identification of early monitoring biomarkers. This information can then inform the design of clinical trials and the development of strategies to detect and potentially overcome resistance in patients treated with this compound.

Future Directions and Unexplored Research Avenues for Ebvaciclib

Exploration of Ebvaciclib in Novel Preclinical Disease Models

While this compound has demonstrated efficacy in a range of preclinical tumor models, including various CDK4/6-dependent oncogenic cell lines such as breast, melanoma, leukemia, and lymphoma, there is potential to explore its activity in novel and less-investigated disease settings nih.govlarvol.com. Future research could focus on evaluating this compound in preclinical models of cancers where CDK dysregulation is implicated but has not been extensively studied in relation to this specific inhibitor. This includes exploring its potential in rare cancers or specific molecular subtypes of more common cancers that may exhibit unique dependencies on CDK2, 4, or 6 activity. Investigations into combination therapies within these novel preclinical models are also crucial to identify synergistic interactions and potential strategies to overcome or prevent resistance mechanisms. Preclinical data has already supported its use in HER2-overexpressing cancers and in combination with anti-HER2 drugs and hormonal therapy in xenograft models, suggesting potential in broader applications mdpi.com. Studies using this compound as a positive control in the evaluation of novel CDK2 inhibitors in prostate cancer cell lines also highlight its utility in exploring therapeutic strategies in that context researchgate.net.

Advanced Pharmacological Profiling (e.g., Proteomics, Metabolomics)

Advanced pharmacological profiling techniques, such as proteomics and metabolomics, offer powerful tools to gain a deeper understanding of this compound's effects at a molecular level. While these techniques are increasingly used in cancer research to identify biomarkers and understand disease mechanisms, their comprehensive application specifically to profile the effects of this compound could reveal critical insights nih.govmedrxiv.org. Future studies could utilize proteomics to identify protein targets and pathways modulated by this compound treatment in various cellular contexts, including sensitive and resistant models. Metabolomics could be employed to map the metabolic changes induced by this compound, potentially uncovering unique metabolic vulnerabilities or dependencies that could be exploited therapeutically. Integrating data from both proteomics and metabolomics could provide a more holistic view of the cellular response to this compound, helping to identify predictive biomarkers of response or resistance and suggesting rational combination strategies.

Development of Next-Generation CDK Inhibitors Based on this compound Scaffold

This compound is based on a pyridine-pyrimidine scaffold, similar to that of palbociclib, another CDK inhibitor . The ongoing development of next-generation CDK inhibitors highlights the continuous effort to improve selectivity, potency, and pharmacokinetic properties, as well as to overcome resistance mechanisms associated with existing inhibitors onclive.com. Future research could leverage the structural information and biological activity of this compound to design and synthesize novel compounds based on its scaffold or related chemical structures. This could involve medicinal chemistry efforts focused on modifying the this compound structure to enhance its inhibitory activity against specific CDK isoforms, improve its pharmacokinetic profile, or reduce potential off-target effects. The aim would be to develop compounds with improved therapeutic indices or activity in contexts where this compound's efficacy is limited. Research into novel pteridin-7(8H)-one derivatives, using this compound as a positive control, exemplifies this approach researchgate.net.

Investigation of this compound’s Immunomodulatory Effects in Depth

Emerging evidence suggests that CDK inhibitors may possess immunomodulatory properties, potentially influencing the tumor microenvironment and enhancing anti-tumor immune responses researchgate.netmdpi.com. Research indicates that this compound has the potential to enhance the anti-tumor immune response and that CDK2/4/6 inhibition does not compromise tumor-specific immune checkpoint blockade responses in syngeneic models larvol.comresearchgate.netmdpi.com. Future research should delve deeper into the specific mechanisms by which this compound modulates the immune system. This could involve detailed studies in syngeneic animal models and analysis of patient samples to understand its effects on different immune cell populations, cytokine production, and expression of immune checkpoint molecules. Investigating combinations of this compound with immunotherapies, such as immune checkpoint inhibitors, in preclinical and clinical settings is a critical future direction to explore potential synergistic anti-tumor effects.

Q & A

Q. What is the molecular mechanism of Ebvaciclib, and how does its inhibition of CDK2/4/6 impact cell cycle regulation?

this compound is a multi-isoform CDK inhibitor with high affinity for CDK2, CDK4, and CDK6. Its mechanism involves binding to the ATP-binding pockets of these kinases, disrupting phosphorylation of retinoblastoma (Rb) protein, and inducing G1/S cell cycle arrest. Preclinical studies should include kinase profiling assays (e.g., radiometric kinase activity assays) to confirm isoform selectivity and western blotting to validate Rb phosphorylation status in treated cell lines .

Q. Which preclinical models are most suitable for evaluating this compound’s efficacy in hormone receptor-positive (HR+) breast cancer?

Use in vitro models such as MCF-7 or T47D cell lines (HR+/HER2-) to assess proliferation inhibition via MTT assays. For in vivo studies, employ patient-derived xenografts (PDXs) or transgenic mouse models with Rb-proficient tumors. Ensure consistency in dosing regimens (e.g., oral administration at 50–100 mg/kg daily) and monitor tumor volume and biomarkers (e.g., Ki-67, cyclin D1) .

Q. How should researchers design dose-escalation studies for this compound in early-phase clinical trials?

Adopt a 3+3 design with cohorts receiving escalating doses (e.g., 50–300 mg orally, twice daily). Primary endpoints should include maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Secondary endpoints may involve pharmacokinetic (PK) profiling (Cmax, AUC) and pharmacodynamic (PD) markers like CDK2/4/6 activity in peripheral blood mononuclear cells (PBMCs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer subtypes (e.g., HR+ breast cancer vs. ovarian cancer)?

Conduct comparative transcriptomic or proteomic analyses to identify subtype-specific resistance mechanisms. For example, ovarian cancer models may exhibit overexpression of CDK7/9 or compensatory pathways (e.g., PI3K/AKT). Use CRISPR-Cas9 screens to pinpoint genetic modifiers of sensitivity and validate findings in isogenic cell lines .

Q. What experimental strategies optimize this compound’s selectivity for CDK2 over CDK1 or CDK9?

Perform structural modeling (e.g., molecular docking with CDK2 vs. CDK1) to identify key binding residues. Validate selectivity via in vitro kinase assays using recombinant CDK/cyclin complexes. For cellular validation, use CDK2-knockout models to assess off-target effects on CDK1-dependent mitotic entry .

Q. How should researchers analyze dose-response data to distinguish between on-target and off-target effects of this compound?

Apply a sigmoidal Emax model to fit dose-response curves. Compare IC50 values across cell lines with varying CDK2/4/6 dependency (e.g., Rb-proficient vs. Rb-deficient). Use chemical proteomics (e.g., kinome-wide affinity pulldowns) to identify off-target interactions at higher doses .

Q. What methodologies address synthetic challenges in this compound production, such as low yields in the final coupling step?

Optimize reaction conditions for the Pd-catalyzed coupling step (EBVA-005 to this compound): Test alternative ligands (e.g., XPhos), solvents (DMF vs. THF), and temperatures (20–30°C). Characterize intermediates via LC-MS and NMR to identify bottlenecks. Scale-up studies should prioritize purity (>98%) using preparative HPLC .

Q. How can combinatorial therapies with this compound overcome resistance mechanisms in CDK4/6 inhibitor-refractory tumors?

Pair this compound with PI3K inhibitors (e.g., alpelisib) or ER degraders (e.g., fulvestrant) in in vivo models. Use RNA-seq to identify transcriptional programs altered by combination therapy. Validate synergy via Chou-Talalay analysis (combination index <1) and assess apoptosis via Annexin V/PI staining .

Methodological Guidelines

  • Data Contradiction Analysis : Employ triangulation by cross-validating results across in vitro, in vivo, and clinical datasets. Use multivariate regression to adjust for confounders (e.g., tumor heterogeneity) .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed methodology, including reagent lot numbers, instrument calibration data, and raw data deposition in public repositories (e.g., Zenodo) .
  • Ethical Compliance : For clinical data, adhere to IRB protocols for anonymization and informed consent. Preclinical studies should follow ARRIVE 2.0 guidelines for animal welfare .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。